molecular formula C14H12ClNO2 B1228851 3-Tcbha CAS No. 32939-57-4

3-Tcbha

Cat. No.: B1228851
CAS No.: 32939-57-4
M. Wt: 261.7 g/mol
InChI Key: IUSPLMKGDIOHFC-UHFFFAOYSA-N
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Description

3-Tcbha is a chemical compound with the molecular formula C14H12ClNO2. It is known for its unique structure, which includes a hydroxamic acid functional group attached to a benzene ring substituted with a tolyl and a chloro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for 3-Tcbha may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Tcbha undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives of this compound .

Scientific Research Applications

3-Tcbha has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.

    Industry: It is used in the development of new materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Tcbha involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group chelates the metal ion in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Tcbha include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl and chloro groups can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

32939-57-4

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

4-chloro-N-hydroxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H12ClNO2/c1-10-3-2-4-13(9-10)16(18)14(17)11-5-7-12(15)8-6-11/h2-9,18H,1H3

InChI Key

IUSPLMKGDIOHFC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)Cl)O

32939-57-4

Synonyms

3-TCBHA
N-3-tolyl-4-chlorobenzohydroxamic acid

Origin of Product

United States

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